molecular formula C18H23ClN2O4 B15105912 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid

4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B15105912
M. Wt: 366.8 g/mol
InChI Key: ZPHMXHGRMNFKMI-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:

    Nitration and Reduction: Starting with a chlorinated phenol, nitration followed by reduction can introduce the amino group.

    Amidation: The amino group can then be reacted with a suitable carboxylic acid derivative to form the amide bond.

    Cyclohexene Introduction: The cyclohexene moiety can be introduced via a Heck reaction or similar coupling reaction.

    Final Assembly: The final steps would involve the formation of the butanoic acid moiety through appropriate carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The cyclohexene moiety can participate in coupling reactions such as Heck or Suzuki reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).

    Coupling Reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

    Organic Synthesis: Use as a building block for more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohexyl)ethyl)amino)-4-oxobutanoic acid: Similar structure but with a fully saturated cyclohexyl group.

    4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxopentanoic acid: Similar structure but with an additional carbon in the butanoic acid chain.

Uniqueness

The presence of the cyclohex-1-en-1-yl group and the specific arrangement of functional groups in 4-((5-Chloro-2-hydroxyphenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid may confer unique chemical and biological properties compared to similar compounds. These differences could affect its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C18H23ClN2O4/c19-13-6-7-16(22)14(10-13)21-17(23)11-15(18(24)25)20-9-8-12-4-2-1-3-5-12/h4,6-7,10,15,20,22H,1-3,5,8-9,11H2,(H,21,23)(H,24,25)

InChI Key

ZPHMXHGRMNFKMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(CC(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O

Origin of Product

United States

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